
5-Bromopyrimidine-2-carboxylic acid
Overview
Description
5-Bromopyrimidine-2-carboxylic acid (CAS 37131-87-6) is a pyrimidine derivative with the molecular formula C₅H₃BrN₂O₂ and a molecular weight of 203 g/mol . This compound is characterized by a pyrimidine ring substituted with a bromine atom at position 5 and a carboxylic acid group at position 2. Its melting point ranges from 193°C to 198°C, and it is slightly soluble in water .
As a versatile intermediate, it is widely used in organic synthesis, pharmaceuticals (e.g., drug discovery for metabotropic glutamate receptor modulators), agrochemicals, and dyestuff industries . Proper storage requires a cool, dry environment in tightly sealed containers, away from oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromopyrimidine-2-carboxylic acid can be synthesized through the bromination of pyrimidine followed by carboxylation. The typical synthetic route involves the following steps:
Bromination: Pyrimidine is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale bromination and carboxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromopyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., dimethylformamide, tetrahydrofuran).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, ethanol).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Major Products
Substitution: Various substituted pyrimidine derivatives.
Reduction: Alcohols, aldehydes.
Oxidation: Carboxylic acids, ketones.
Scientific Research Applications
Scientific Research Applications
5-Bromopyrimidine-2-carboxylic acid is used extensively in scientific research due to its reactivity and ability to serve as a building block for more complex molecules. Key applications include:
Pharmaceutical Development
- This compound is investigated for its potential in drug development, particularly as a precursor for antiviral and anticancer agents. Its derivatives have shown promise in inhibiting key enzymes involved in disease pathways.
Agrochemical Applications
- It serves as an important intermediate in the synthesis of agrochemicals, contributing to the development of herbicides and pesticides that enhance agricultural productivity.
Dyes and Pigments
- The compound is utilized in the production of dyes and pigments, leveraging its chemical properties to create vibrant colors used in various industrial applications.
Biological Research
- In biological studies, this compound has been employed to investigate enzyme inhibitors and other biologically active compounds.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results demonstrated significant antibacterial activity at concentrations as low as 50 µg/mL, indicating its potential as a lead compound for developing new antibiotics.
Case Study 2: Anti-inflammatory Properties
Research focused on the anti-inflammatory effects of this compound showed that it can inhibit pro-inflammatory cytokine production in human cell lines. This suggests its utility in treating conditions associated with chronic inflammation.
Mechanism of Action
The mechanism of action of 5-Bromopyrimidine-2-carboxylic acid involves its interaction with various molecular targets and pathways. The bromine atom and carboxylic acid group confer unique reactivity, allowing the compound to participate in a range of chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, making it a valuable tool in medicinal chemistry and drug discovery .
Comparison with Similar Compounds
The following table compares 5-bromopyrimidine-2-carboxylic acid with structurally related pyrimidine derivatives, focusing on physical properties , reactivity , and applications :
Key Structural and Functional Differences:
Substituent Effects :
- Bromine at C5 facilitates halogen bonding and cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Carboxylic acid at C2 allows for amide bond formation or salt generation , enhancing bioavailability in drug candidates .
- Methyl ester derivatives (e.g., Methyl 5-bromopyrimidine-2-carboxylate) improve solubility in organic solvents compared to the parent carboxylic acid .
- Methylthio/sulfonyl groups increase electron-withdrawing effects , altering reactivity in nucleophilic substitution reactions .
Thermal Stability :
- The carboxylic acid derivative (193–198°C) has a higher melting point than its methyl ester counterpart (143.9°C), reflecting stronger intermolecular hydrogen bonding .
Applications :
- This compound is preferred in metal-catalyzed reactions due to its reactive bromine and carboxylic acid groups .
- Methylsulfonyl derivatives are explored in anticancer agents for their enhanced metabolic stability .
Research Findings and Case Studies
- Synthetic Utility : this compound was used to synthesize positive allosteric modulators (PAMs) of metabotropic glutamate receptors, demonstrating its role in neurological drug development .
- Structural Modifications : Substitution of the carboxylic acid with a methylthio group in 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid (CAS 50593-92-5) improved binding affinity to kinase targets by 10-fold compared to the parent compound .
- Crystallographic Studies : Derivatives like 5-bromo-2-chloropyrimidin-4-amine (CAS 4595-59-9) exhibit planar pyrimidine rings, enabling predictable supramolecular interactions in crystal lattices .
Biological Activity
5-Bromopyrimidine-2-carboxylic acid (C₅H₃BrN₂O₂) is an organic compound characterized by its unique molecular structure, featuring a bromine atom at the 5-position of the pyrimidine ring and a carboxylic acid group at the 2-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anti-inflammatory agent.
- Molecular Formula : C₅H₃BrN₂O₂
- CAS Number : 37131-87-6
- Appearance : Pale yellow crystalline solid
- Solubility : Soluble in polar solvents such as water and alcohols
The structural formula indicates that this compound is a derivative of pyrimidine, a key component in various biological molecules, including nucleic acids. Its design allows for interactions with multiple biological targets, influencing pathways related to cell growth and apoptosis.
Antimicrobial Properties
Research suggests that this compound exhibits significant antimicrobial activity. It has been studied for its ability to inhibit bacterial growth by targeting specific enzymes essential for bacterial survival. The compound's derivatives have shown promise in combating infections, particularly those caused by resistant strains of bacteria.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound also demonstrates anti-inflammatory effects. Studies have indicated that it can inhibit inflammatory pathways, potentially making it useful in treating conditions associated with chronic inflammation.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes. For instance, it has been shown to inhibit enzymes involved in bacterial metabolism and inflammatory responses. This interaction can lead to a decrease in cell proliferation and an increase in apoptosis in targeted cells .
Case Study 1: Antimicrobial Activity
A study investigated the efficacy of this compound against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anti-inflammatory Applications
Another research effort focused on the anti-inflammatory properties of this compound. In vitro tests demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines in human cell lines. This suggests a mechanism through which the compound may alleviate symptoms associated with inflammatory diseases.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Bromopyridine-2-carboxylic acid | Similar pyridine ring structure but with nitrogen at position 1 | Exhibits different biological activities |
2-Aminopyrimidine | Contains an amino group at position 2 | Known for its role in nucleoside synthesis |
4-Bromopyrimidine | Bromination at position 4 instead of position 5 | Different reactivity patterns in substitution |
Each compound exhibits unique reactivity and biological properties that distinguish them from one another, which is crucial for medicinal chemistry applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-bromopyrimidine-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via halogenation or carboxylation of pyrimidine precursors. For example, bromination of pyrimidine-2-carboxylic acid derivatives using reagents like or (N-bromosuccinimide) under controlled temperatures (60–80°C) can introduce the bromo group. Carboxylation via CO insertion using transition-metal catalysts (e.g., Pd or Cu) is another route. Yield optimization requires precise stoichiometry, inert atmospheres, and monitoring by TLC or HPLC. Impurities such as di-brominated byproducts may form if bromination is excessive .
Q. How is this compound characterized to confirm purity and structure?
- Methodological Answer : Key techniques include:
- Melting Point Analysis : Reported mp = 193–198°C (decomposition may occur above 200°C) .
- NMR Spectroscopy : -NMR (DMSO-d) shows distinct peaks for the pyrimidine ring (δ 8.5–9.0 ppm) and carboxylic proton (δ 13.0 ppm). -NMR confirms the bromine and carboxylate carbons.
- Mass Spectrometry : ESI-MS (negative mode) should display [M–H] at m/z 202.9 (theoretical MW = 203) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : The compound is hazardous (H315, H319, H335) and requires PPE (gloves, goggles, lab coat) and fume hood use. Avoid inhalation; store in airtight containers at 2–8°C. Spills should be neutralized with sodium bicarbonate and disposed of as halogenated waste .
Advanced Research Questions
Q. How can coupling reactions involving this compound be optimized for medicinal chemistry applications?
- Methodological Answer : The bromine atom serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura). Optimization involves:
- Catalyst Selection : Pd(PPh) or PdCl(dppf) in THF/DMF.
- Temperature : 80–100°C under microwave irradiation reduces reaction time.
- Solvent System : Mixed polar solvents (e.g., DMF:HO) enhance solubility. Monitor progress via LC-MS to minimize decarboxylation side reactions. Post-reaction purification uses silica gel chromatography (EtOAc/hexane) .
Q. What strategies resolve contradictions in reported yields for carboxylate-to-amide derivatization?
- Methodological Answer : Discrepancies often arise from:
- Activation Methods : Compare EDCl/HOBt vs. TBTU for carboxylate activation.
- Nucleophile Reactivity : Steric hindrance from bulky amines reduces yields.
- Byproduct Analysis : Use -NMR (if fluorinated amines are used) or HRMS to detect unreacted starting material. Systematic DOE (Design of Experiments) can identify optimal molar ratios and reaction times .
Q. How does the electronic nature of the pyrimidine ring influence its reactivity in heterocyclic synthesis?
- Methodological Answer : The electron-withdrawing carboxylate and bromine groups direct electrophilic substitution to the 4-position of the pyrimidine ring. DFT calculations (e.g., Gaussian 09) predict charge distribution, guiding regioselective modifications. Experimental validation via X-ray crystallography (as in related indan-carboxylic acid derivatives) confirms structural outcomes .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
- Methodological Answer : Common impurities include residual solvents (DMF, THF) and brominated byproducts. Strategies:
Properties
IUPAC Name |
5-bromopyrimidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPTXUYKEDPXCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586108 | |
Record name | 5-Bromopyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37131-87-6 | |
Record name | 5-Bromopyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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